(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid
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Overview
Description
BAY-7598: is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-12 (MMP12). It has shown significant inhibitory activity against human, murine, and rat MMP12 with IC50 values of 0.085 nM, 0.67 nM, and 1.1 nM, respectively . This compound is primarily used in scientific research to study the role of MMP12 in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-7598 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Industrial Production Methods: Industrial production of BAY-7598 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions: BAY-7598 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: BAY-7598 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
BAY-7598 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the inhibition of MMP12 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of MMP12 in cellular processes such as migration, invasion, and tissue remodeling.
Medicine: Investigated for its potential therapeutic applications in diseases where MMP12 is implicated, such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Industry: Utilized in the development of new drugs targeting MMP12 and related enzymes
Mechanism of Action
BAY-7598 exerts its effects by selectively inhibiting MMP12, a metalloproteinase involved in the degradation of extracellular matrix components. The inhibition of MMP12 by BAY-7598 prevents the breakdown of elastin and other matrix proteins, thereby modulating tissue remodeling and inflammatory responses. The compound binds to the active site of MMP12, blocking its enzymatic activity and downstream signaling pathways .
Comparison with Similar Compounds
BAY-7081: A potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).
BAY-9835: An orally bioavailable inhibitor of ADAMTS7.
BAY-1125976: A selective allosteric inhibitor of AKT1/2.
Uniqueness of BAY-7598: BAY-7598 stands out due to its high selectivity and potency against MMP12, making it a valuable tool for studying the specific role of MMP12 in various biological processes. Its oral bioavailability also enhances its utility in in vivo studies, providing a reliable means to investigate the therapeutic potential of MMP12 inhibition .
Properties
Molecular Formula |
C28H31N3O6 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H31N3O6/c32-26(19-5-8-21(9-6-19)37-16-13-18-11-14-36-15-12-18)23-10-7-20(25(23)28(34)35)17-31-27(33)22-3-1-2-4-24(22)29-30-31/h1-6,8-9,18,20,23,25H,7,10-17H2,(H,34,35)/t20-,23-,25-/m0/s1 |
InChI Key |
ZGBAPSHWPBXEKN-OPHFCASCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H]1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
Canonical SMILES |
C1CC(C(C1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
Origin of Product |
United States |
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